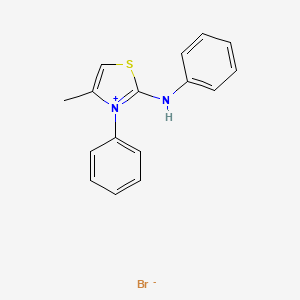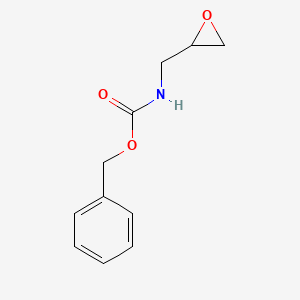
7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide is a synthetic compound often studied for its unique chemical properties and potential applications in various scientific fields. Its structure combines a methoxybenzofuran moiety with a methylsulfonylated tetrahydroquinoline group, creating a molecule with diverse functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves:
Synthesis of 7-methoxybenzofuran-2-carboxylic acid: : This is typically achieved through the cyclization of suitable precursors under acidic or basic conditions, followed by oxidation and functional group transformations.
Preparation of tetrahydroquinoline derivatives: : The tetrahydroquinoline scaffold is synthesized through a series of steps including the formation of a suitable quinoline precursor, followed by hydrogenation and methylsulfonylation.
Coupling reaction: : The final step is the coupling of the 7-methoxybenzofuran-2-carboxylic acid with the tetrahydroquinoline derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
For large-scale production, the compound can be synthesized using optimized reaction conditions to maximize yield and purity. Automation and continuous flow processes may be employed to ensure consistent production rates and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming more reactive species or functional groups.
Reduction: : Reduction processes might target the sulfonyl group or other reducible sites within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on both the benzofuran and tetrahydroquinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Substitution reactions may employ reagents such as sodium hydride (NaH) or aluminum chloride (AlCl3) in an appropriate solvent.
Major Products
Oxidation: : Formation of quinoline derivatives or sulfone compounds.
Reduction: : Production of tetrahydroquinoline variants with altered functional groups.
Substitution: : Introduction of various substituents on the aromatic rings, leading to a diverse set of derivative compounds.
Scientific Research Applications
Chemistry
The compound is investigated for its reactivity and ability to serve as a building block for more complex molecules.
Biology
Its structural complexity and functional groups make it an interesting candidate for studying enzyme interactions and protein binding.
Medicine
Potential therapeutic applications are explored, particularly for conditions where modulation of specific biological pathways is needed.
Industry
In industrial settings, it might be used in the development of advanced materials or as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves:
Molecular Targets: : Proteins, enzymes, and receptors in biological systems.
Pathways Involved: : May engage pathways related to signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
7-methoxybenzofuran-2-carboxamide: : Similar structure but lacks the tetrahydroquinoline moiety.
1-methylsulfonyl-1,2,3,4-tetrahydroquinolin: : Similar core structure but lacks the benzofuran group.
Unique Characteristics
The combination of a benzofuran and tetrahydroquinoline ring within a single molecule offers a unique set of properties and reactivities.
Its methylsulfonyl group introduces additional chemical and biological functionality, distinguishing it from similar compounds.
This article should give you a comprehensive overview of 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
7-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-7-3-5-14-11-18(27-19(14)17)20(23)21-15-9-8-13-6-4-10-22(16(13)12-15)28(2,24)25/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJKJAIOQSSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)
![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)



![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)



